

Application Notes and Protocols for VU0463271 in In Vitro Slice Electrophysiology

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Compound of Interest

Compound Name: VU0463271

Cat. No.: B15589326

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Introduction

VU0463271 is a potent and selective inhibitor of the neuronal K⁺-Cl⁻ cotransporter KCC2, with an IC₅₀ of 61 nM.[1] It exhibits over 100-fold selectivity for KCC2 versus the Na⁺-K⁺-2Cl⁻ cotransporter NKCC1.[1] Contrary to some potential misconceptions, **VU0463271** is not a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Its primary mechanism of action is the inhibition of KCC2-mediated chloride extrusion from neurons.[1][2][3][4][5][6] This inhibition leads to a depolarizing shift in the GABAA receptor reversal potential (EGABA), increased intracellular chloride concentration, and consequently, neuronal hyperexcitability.[2][3] These properties make **VU0463271** a valuable pharmacological tool for investigating the role of KCC2 in synaptic inhibition, neuronal plasticity, and pathological conditions such as epilepsy.[1][3][4][6]

These application notes provide a detailed protocol for the use of **VU0463271** in in vitro brain slice electrophysiology to study its effects on neuronal activity.

Data Presentation

Table 1: Pharmacological Properties of **VU0463271**

Property	Value	Reference
Mechanism of Action	Selective KCC2 Inhibitor	[1][2][3][4]
IC50 for KCC2	61 nM	[1]
Selectivity	>100-fold vs. NKCC1	[1]
Chemical Name	N-cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide	[2][3]

Table 2: Effects of **VU0463271** on Neuronal Properties in Hippocampal Slices

Parameter	Condition	Value	Reference
EGABA	Basal	-73 ± 4 mV	[2]
100 nM VU0463271	-42 ± 3 mV	[2]	
10 µM VU0463271	-62 ± 1 mV	[2]	
Intracellular Cl- Concentration ([Cl-]i)	Basal	10.4 ± 1.3 mM	[2]
100 nM VU0463271	32.4 ± 4.4 mM	[2]	
10 µM VU0463271	14.3 ± 0.5 mM	[2]	
Neuronal Firing	Low-Mg2+ conditions	Induces recurrent epileptiform discharges	[3]

Experimental Protocols

1. Brain Slice Preparation

This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.[7][8][9]

- Animals: C57BL/6 mice or Sprague-Dawley rats are commonly used.[3]

- Solutions:
 - Cutting Solution (ice-cold and carbogenated - 95% O₂/5% CO₂):
 - Choline chloride-based solutions are often preferred to enhance slice viability.^[7] A typical composition is (in mM): 110 Choline-Cl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 25 D-glucose.
 - Artificial Cerebrospinal Fluid (ACSF) (carbogenated):
 - Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 D-glucose.
- Procedure:
 - Anesthetize the animal with isoflurane and decapitate.
 - Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
 - Trim the brain to isolate the region of interest (e.g., hippocampus).
 - Mount the brain on a vibratome stage and cut slices (typically 300-400 µm thick) in the ice-cold cutting solution.
 - Transfer the slices to a holding chamber containing ACSF at 32-34°C for at least 30 minutes to recover.
 - After recovery, maintain the slices at room temperature in carbogenated ACSF until recording.

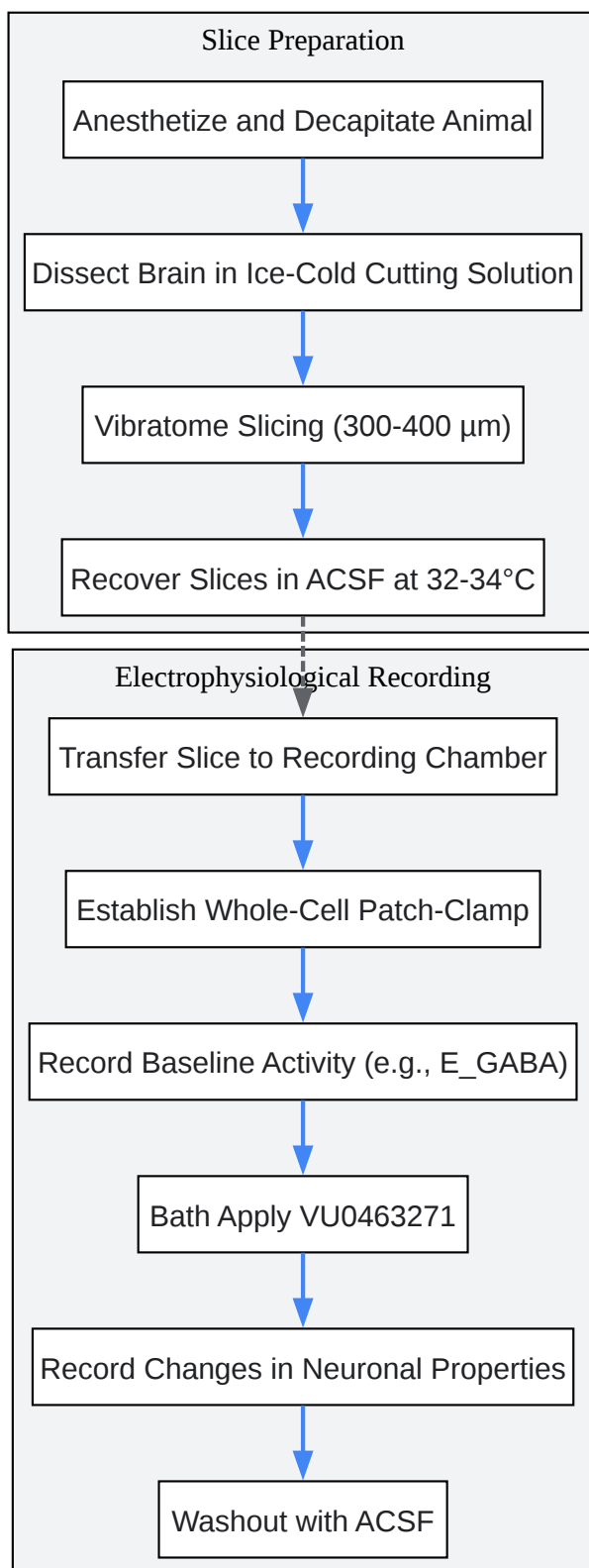
2. Electrophysiological Recordings

This protocol describes whole-cell patch-clamp recordings to measure the effects of **VU0463271**.^{[10][11]}

- Setup: A standard patch-clamp electrophysiology rig with an upright microscope, micromanipulators, amplifier, and data acquisition system is required.

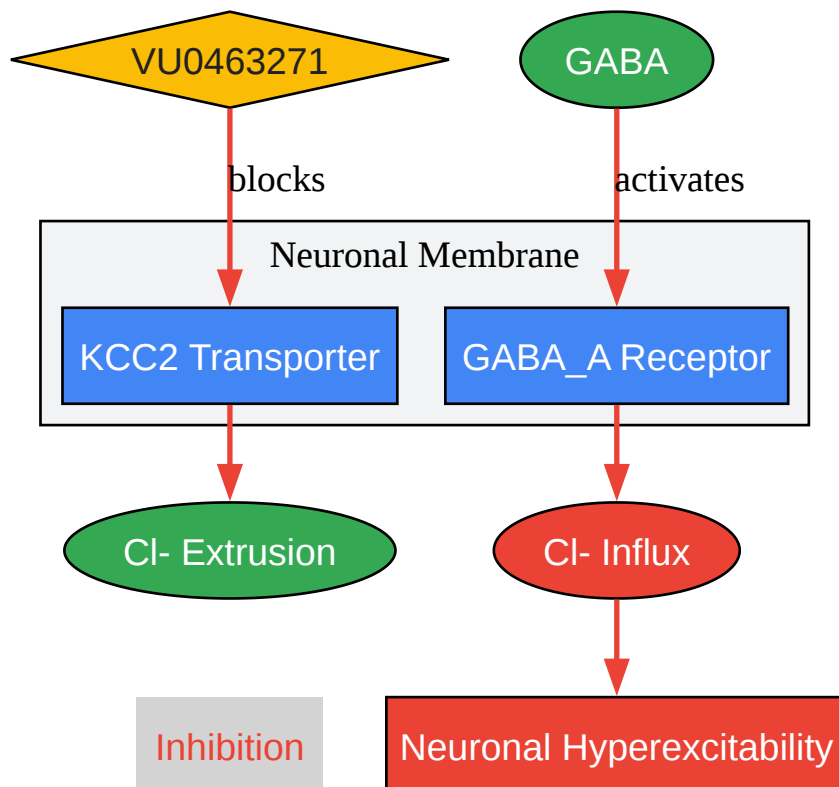
- Solutions:
 - External Solution: Carbogenated ACSF, continuously perfused over the slice at a rate of 2-3 ml/min.
 - Internal (Pipette) Solution:
 - For perforated-patch recordings (to preserve intracellular Cl⁻): (in mM) 140 KCl, 10 HEPES, adjusted to pH 7.2 with KOH. Gramicidin (50-100 µg/ml) is added to the pipette solution just before use.
 - For conventional whole-cell recordings: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, adjusted to pH 7.2 with KOH.
- Procedure:
 - Transfer a slice to the recording chamber on the microscope stage.
 - Visually identify a neuron for recording using differential interference contrast (DIC) optics.
 - Approach the neuron with a glass pipette (3-6 MΩ resistance) filled with the internal solution.
 - Establish a gigaohm seal and then rupture the membrane to obtain the whole-cell configuration.
 - Record baseline neuronal activity (e.g., resting membrane potential, input resistance, and EGABA). EGABA can be measured using a gramicidin perforated patch or by applying GABA puffs at different holding potentials in voltage-clamp.
 - Bath-apply **VU0463271** at the desired concentration (e.g., 100 nM to 10 µM) dissolved in ACSF.
 - Record the changes in neuronal parameters during and after drug application.
 - A washout period with ACSF alone should be performed to check for reversibility of the effects.

Visualizations



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Experimental workflow for in vitro slice electrophysiology with **VU0463271**.



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Signaling pathway of KCC2 inhibition by **VU0463271**.

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